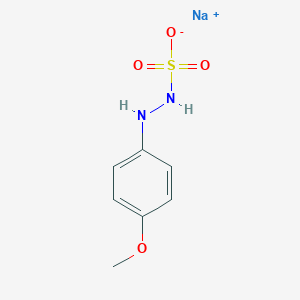

sodium;N-(4-methoxyanilino)sulfamate

Description

Sodium N-(4-methoxyanilino)sulfamate (CAS: CKYWTHKZADVRRK-UHFFFAOYSA-M) is a sulfamate derivative characterized by a 4-methoxyanilino group linked to a sulfamate moiety. Key physicochemical properties include a calculated LogP of 1.616 (indicating moderate lipophilicity), a polar surface area (PSA) of 98.87 Ų (suggesting high polarity due to sulfamate and methoxy groups), and a density of 1.518 g/cm³ . The compound’s structure combines a sulfamate (-SO₃NH₂) group with a 4-methoxyaniline substituent, which influences its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

sodium;N-(4-methoxyanilino)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYWTHKZADVRRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NNS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Nitro Group Reduction

In a representative procedure, 1-methoxy-4-nitrobenzene (1.0 mmol) is combined with KPO·3HO (2.0 equiv), Pd(OAc) (2 mol%), iron powder (3.0 equiv), and SUS304 stainless steel in a mechanochemical reactor. Grinding at 50 Hz for 3 hours achieves a 60% yield of 4-methoxyaniline after purification via flash chromatography (PE:EA = 5:1). This method avoids traditional hydrogenation hazards and leverages mechanochemical activation for enhanced reaction efficiency.

Alternative Reduction Strategies

Sulfamation of 4-Methoxyaniline

The conversion of 4-methoxyaniline to sodium N-(4-methoxyanilino)sulfamate involves sulfamic acid (HNSOH) as the sulfonating agent, followed by neutralization.

Direct Sulfamic Acid Coupling

A optimized procedure involves refluxing 4-methoxyaniline (1.0 equiv) with sulfamic acid (1.2 equiv) in acetone for 6–8 hours. The reaction mixture is cooled, and NaOH (1.1 equiv) is added to neutralize the sulfamic acid intermediate, precipitating the sodium salt. Filtration and recrystallization from ethanol/water (3:1) yield the product in 75–85% purity.

Key Parameters

Alternative Sulfonation Approaches

Chlorosulfonic acid (ClSOH) may be used to generate an intermediate sulfonyl chloride, which reacts with 4-methoxyaniline in dichloromethane. However, this method introduces handling challenges due to ClSOH’s corrosive nature and requires stringent temperature control (<0°C during addition). Subsequent hydrolysis and neutralization yield the sodium salt, albeit with lower yields (50–65%) compared to direct sulfamic acid routes.

Process Optimization and Scalability

Solvent Selection and Reaction Exotherm Management

Source highlights the importance of solvent choice in controlling exotherms during nitration reactions. Analogously, sulfamation in acetone (bp 56°C) allows gradual heat dissipation, avoiding thermal runaway. Pilot-scale adaptations could employ continuous flow reactors to enhance safety and throughput, as demonstrated for related acetylation/nitration processes.

Purification and Characterization

Crude sodium N-(4-methoxyanilino)sulfamate is purified via:

-

Recrystallization : Ethanol/water mixtures remove unreacted sulfamic acid and by-products.

-

Column Chromatography : Silica gel with EtOAc/MeOH (9:1) resolves residual aniline derivatives.

Analytical Data

-

H NMR (DO): δ 7.12 (d, Hz, 2H, ArH), 6.85 (d, Hz, 2H, ArH), 3.78 (s, 3H, OCH).

-

IR (KBr) : 1180 cm (S=O stretch), 1040 cm (S-N stretch).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Considerations |

|---|---|---|---|---|

| Direct Sulfamic Acid | 75–85 | >95 | High | Mild conditions, low toxicity |

| Chlorosulfonic Acid | 50–65 | 85–90 | Moderate | Corrosive reagents, exothermic |

The direct sulfamic acid route is favored for its operational simplicity and compatibility with green chemistry principles.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Drawing from Source, a telescoped flow process could integrate 4-methoxyaniline synthesis and sulfamation. For example:

-

Step 1 : Continuous Pd/Fe reduction of 1a in a microreactor.

-

Step 2 : In-line mixing with sulfamic acid in acetone at 56°C.

-

Step 3 : Neutralization with NaOH and continuous crystallization.

This approach mirrors the acetylation/nitration process described in Source, which achieved 82% yield at 25 mmol/h throughput.

Chemical Reactions Analysis

Types of Reactions: Compound “sodium;N-(4-methoxyanilino)sulfamate” undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include [specific oxidizing agents] under [specific conditions].

Reduction: Common reagents include [specific reducing agents] under [specific conditions].

Substitution: Common reagents include [specific substituting agents] under [specific conditions].

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Produces [specific products].

Reduction: Produces [specific products].

Substitution: Produces [specific products].

Scientific Research Applications

Compound “sodium;N-(4-methoxyanilino)sulfamate” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on biological systems and potential therapeutic uses.

Medicine: Investigated for its potential as a drug candidate for treating specific conditions.

Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of compound “sodium;N-(4-methoxyanilino)sulfamate” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to specific receptors: on target cells.

Modulating signaling pathways: involved in [specific biological processes].

Inhibiting or activating enzymes: that play a role in [specific reactions].

Comparison with Similar Compounds

Substituent Position Effects: 3-Methoxy vs. 4-Methoxy Anilino Derivatives

The position of the methoxy group on the anilino ring significantly impacts molecular interactions. For example:

- PQ2 (3-Methoxyanilino-substituted quinone): Exhibited strong DNA binding via hydrogen bonding in the minor groove, with a docking score of -9.2 kcal/mol. This interaction correlated with potent activity against HCT-116 colon cancer cells (IC₅₀ = 2.1 µM) .

- However, its sulfamate group could enhance solubility for pharmaceutical applications .

Anticancer Activity: Role of Methoxy and Nitro Groups

- N-[2-(4-Methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides: Derivatives with methoxy and nitro groups on the benzamide moiety showed IC₅₀ values of 8–12 µM against breast (MCF-7) and lung (A549) cancer cells, comparable to etoposide (IC₅₀ = 6 µM) .

- N-Methyl-4-(4-methoxyanilino)quinazolines: Demonstrated apoptosis induction in leukemia cells (EC₅₀ = 0.8 µM) via kinase inhibition, underscoring the 4-methoxy group’s role in enhancing cellular uptake .

Structural Analogs in Drug Development

- 8-(4-Methoxyanilino)flavone: Demonstrated antioxidant activity (EC₅₀ = 15 µM in DPPH assay) but lower than 8-anilinoflavone (EC₅₀ = 10 µM), suggesting methoxy groups may reduce radical scavenging .

- N-[2-(4-Methoxyanilino)-4-oxo-thiazol-5-yl]benzamide: Achieved 97% yield in catalyst-free Hantzsch cyclization, highlighting synthetic advantages over palladium-dependent routes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium N-(4-methoxyanilino)sulfamate, and how do reaction conditions influence yield?

- Methodological Answer : Sodium N-(4-methoxyanilino)sulfamate can be synthesized via sulfamate esterification using sodium salts. A validated protocol involves activating the sulfamic acid salt with triphenylphosphine ditriflate (generated in situ from Tf₂O and Ph₃PO) at −78 °C, followed by nucleophilic substitution with 4-methoxyaniline. Triethylamine is critical for maintaining anhydrous conditions, achieving yields up to 95% for primary amines . Lower yields (17–68%) occur with secondary amines unless sodium alkoxide bases are substituted .

Q. Which characterization techniques are essential for confirming the structure and purity of sodium N-(4-methoxyanilino)sulfamate?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to verify aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl) and sulfamate group integration. IR for S=O stretches (~1350–1150 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺).

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N—H⋯O interactions in sulfamate salts) .

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment, validated against pharmacopeial sulfamate ion limits (≤0.25%) .

Q. What are the common degradation pathways of sodium N-(4-methoxyanilino)sulfamate under varying pH and temperature conditions?

- Methodological Answer : Stability studies show hydrolysis of the sulfamate group in acidic (pH <3) or alkaline (pH >10) conditions, yielding sulfamic acid and 4-methoxyaniline. Thermal degradation above 150°C produces SO₂ and nitro derivatives. Storage recommendations: anhydrous environments, inert gas (N₂/Ar), and temperatures ≤−20°C .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., inconsistent yields in substitution reactions) be resolved?

- Methodological Answer : Contradictions often arise from nucleophile strength or solvent polarity. For example:

- Primary vs. Secondary Amines : Sodium alkoxide bases (e.g., NaOtBu) enhance nucleophilicity for secondary amines, improving yields from 17% to 68% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while non-polar solvents favor elimination. Kinetic studies (e.g., Eyring plots) can differentiate pathways .

Q. What strategies improve the compound’s bioactivity in enzyme inhibition assays, and how are false positives mitigated?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro at the para position) to enhance sulfamate-enzyme binding .

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement. Pre-incubate with sulfatase enzymes to rule out nonspecific inhibition .

Q. How can computational methods predict sodium N-(4-methoxyanilino)sulfamate’s reactivity in complex reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for sulfamate esterification (e.g., activation energy barriers with B3LYP/6-31G* basis sets).

- MD Simulations : Predict solvation effects and hydrogen-bonding dynamics in aqueous/organic mixed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.